Home > Products > Screening Compounds P87521 > CaV1.3 antagonist-1
CaV1.3 antagonist-1 -

CaV1.3 antagonist-1

Catalog Number: EVT-10951789
CAS Number:
Molecular Formula: C17H19ClN2O3
Molecular Weight: 334.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium Voltage-Gated Channel Subunit Alpha1 D, commonly referred to as CaV1.3, is a critical component of L-type calcium channels that play a vital role in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. The compound "CaV1.3 antagonist-1" is a selective inhibitor of the CaV1.3 channel, which has garnered attention for its potential therapeutic applications in treating conditions such as hypertension and certain neurological disorders.

Source

CaV1.3 antagonist-1 was developed through a series of synthetic methodologies aimed at producing selective antagonists for the CaV1.3 channel. The initial discovery involved screening a diverse library of compounds to identify those with specific inhibitory effects on the CaV1.3 channel compared to other L-type calcium channels like CaV1.2 .

Classification

CaV1.3 antagonist-1 belongs to the class of calcium channel blockers, specifically targeting voltage-gated L-type calcium channels. These antagonists are classified based on their selectivity and binding affinity towards different calcium channel subtypes, with CaV1.3 antagonist-1 demonstrating a preference for the CaV1.3 isoform over others.

Synthesis Analysis

Methods

The synthesis of CaV1.3 antagonist-1 involves several key steps:

  • Initial Screening: High-throughput screening techniques were employed to evaluate thousands of compounds for their inhibitory effects on the CaV1.3 channel.
  • Chemical Synthesis: The synthesis often utilizes methods such as Wöhler urea synthesis and coupling reactions involving isocyanates and amines . This approach allows for the generation of various analogues that can be tested for enhanced selectivity and potency.
  • Optimization: Subsequent optimization steps include one-pot parallel synthesis techniques and purification through fractional filtration methods to achieve high purity levels necessary for biological assays .

Technical Details

The synthetic pathway typically includes the formation of key intermediates that are structurally similar to known calcium channel blockers, followed by modifications that enhance selectivity towards the CaV1.3 isoform.

Molecular Structure Analysis

Structure

The molecular structure of CaV1.3 antagonist-1 is characterized by its ability to interact specifically with the binding sites on the CaV1.3 channel, inhibiting its activity without significantly affecting other L-type channels like CaV1.2.

Data

The structural data reveal that modifications to the core dihydropyridine scaffold can significantly influence binding affinity and selectivity . Detailed structural analyses using techniques such as X-ray crystallography or NMR spectroscopy may provide insights into the precise interactions between the antagonist and the target channel.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing CaV1.3 antagonist-1 include:

  • Coupling Reactions: These involve the reaction between isocyanates and various amines to form urea derivatives.
  • Condensation Reactions: Utilizing activated malonic acid derivatives can lead to further modifications that enhance pharmacological properties .

Technical Details

Each reaction step requires careful control of conditions (e.g., temperature, solvent choice) to maximize yield and minimize by-products.

Mechanism of Action

Process

CaV1.3 antagonist-1 exerts its pharmacological effects by binding to specific sites on the CaV1.3 channel, blocking calcium ion influx during depolarization events in excitable tissues such as neurons and cardiac muscle . This blockade reduces intracellular calcium levels, thereby inhibiting processes dependent on calcium signaling.

Data

Experimental data from voltage-clamp studies indicate that at concentrations around 5 μM, CaV1.3 antagonist-1 achieves significant inhibition of CaV1.3 currents while sparing CaV1.2 currents, highlighting its selectivity .

Physical and Chemical Properties Analysis

Physical Properties

CaV1.3 antagonist-1 typically exhibits properties consistent with small organic molecules, including:

  • Molecular Weight: Generally within a range suitable for drug-like candidates (e.g., 300–500 g/mol).
  • Solubility: Varies based on chemical structure but often optimized for aqueous solubility to facilitate biological testing.

Chemical Properties

Chemical properties include stability under physiological conditions and reactivity profiles relevant to its synthesis and potential interactions with biological targets.

Applications

Scientific Uses

CaV1.3 antagonist-1 is primarily investigated for its potential therapeutic applications in:

  • Cardiovascular Diseases: As an antihypertensive agent due to its ability to reduce vascular smooth muscle contraction.
  • Neurological Disorders: Potentially useful in conditions like epilepsy or neuropathic pain where modulation of calcium signaling is beneficial .
  • Research Tools: Serves as a valuable tool in studying the physiological roles of CaV1.3 channels in various tissues.
Introduction to CaV1.3 Channels and Therapeutic Targeting

Physiological Roles of Cav1.3 L-Type Calcium Channels

Cav1.3 L-type calcium channels (LTCCs), encoded by the CACNA1D gene, constitute one of four isoforms (Cav1.1–Cav1.4) within the voltage-gated calcium channel family. These channels feature a pore-forming α1 subunit with four homologous domains (DI–DIV), each containing six transmembrane segments that form voltage sensors and ion-conducting pathways [1] [8]. Unlike the ubiquitously expressed Cav1.2 isoform, Cav1.3 channels exhibit distinct biophysical properties, including activation at more negative membrane potentials (near -50 mV) and slower inactivation kinetics [2] [8]. This enables Cav1.3 to regulate cellular excitability in specialized tissues:

  • Pacemaker Activity: In sinoatrial node (SAN) cells, Cav1.3-mediated calcium influx during diastolic depolarization initiates spontaneous action potentials. Genetic ablation of Cav1.3 in mice causes severe bradycardia and atrioventricular block [1] [7].
  • Neuroendocrine Secretion: Cav1.3 supports subthreshold calcium influx in adrenal chromaffin cells, facilitating catecholamine release during stress responses [8].
  • Auditory Function: Cochlear inner hair cells rely on Cav1.3 for synaptic vesicle release, linking channel dysfunction to congenital deafness [1] [6].
  • Neuronal Plasticity: Cav1.3 regulates dendritic calcium transients in substantia nigra dopaminergic neurons and hippocampal neurons, influencing synaptic plasticity and gene expression [3] [4].

Pathophysiological Implications of Cav1.3 Dysregulation

Dysfunctional Cav1.3 signaling contributes to several disease states through calcium-mediated excitotoxicity or loss of homeostatic control:

  • Parkinson’s Disease (PD): Substantia nigra dopaminergic neurons exhibit sustained Cav1.3 activity during autonomous pacemaking. This elevates mitochondrial oxidant stress, increasing vulnerability to degeneration. Epidemiological studies associate dihydropyridine (DHP) LTCC blockers with reduced PD risk [3].
  • Cardiac Arrhythmias: Cav1.3 gain-of-function promotes atrial fibrillation due to abnormal atrial automaticity, while loss-of-function causes SAN dysfunction and bradycardia [1] [9].
  • Neuropsychiatric Disorders: CACNA1D mutations are linked to autism spectrum disorder, epilepsy, and cognitive deficits via disrupted neurogenesis and synaptic plasticity [4].
  • Hormonal Dysregulation: In pancreatic β-cells and aldosterone-producing adenomas, Cav1.3 hyperactivity drives excessive insulin or aldosterone secretion [2].

Rationale for Selective Cav1.3 Inhibition in Disease Modulation

Non-selective LTCC antagonists (e.g., DHPs like nifedipine) inhibit both Cav1.2 and Cav1.3 but cause dose-limiting cardiovascular side effects (hypotension, negative inotropy) via Cav1.2 blockade [2] [7]. Therapeutic targeting of Cav1.3 requires isoform selectivity because:

  • Cav1.3’s low-voltage activation range is critical in pacemaker tissues but absent in ventricles, enabling heart-rate-sparing inhibition [1] [7].
  • Cav1.3-specific blockade would mitigate oxidative stress in PD without Cav1.2-mediated peripheral vasodilation [3].
  • Splice variants (e.g., Cav1.3₄₂ₐ vs. Cav1.3₄₂ₗ) show unique tissue distribution and gating properties, allowing refined pharmacological intervention [1] [3].

Table 1: Disease Contexts for Selective Cav1.3 Inhibition

DiseasePathogenic MechanismTherapeutic Goal of Cav1.3 Blockade
Parkinson’s diseaseMitochondrial oxidant stress in dopaminergic neuronsReduce calcium load without hypotension
Atrial fibrillationEnhanced atrial automaticityRestore sinus rhythm
Autism spectrum disordersCACNA1D gain-of-function mutationsNormalize neuronal excitability
Primary aldosteronismCav1.3 overexpression in adrenal nodulesSuppress aldosterone hypersecretion

Properties

Product Name

CaV1.3 antagonist-1

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-cyclopentyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C17H19ClN2O3/c18-13-5-3-4-12(10-13)8-9-19-15(21)11-16(22)20(17(19)23)14-6-1-2-7-14/h3-5,10,14H,1-2,6-9,11H2

InChI Key

AJKSBVCOTKODMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)CC(=O)N(C2=O)CCC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.